molecular formula C7H18Cl2N2O B051703 N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride CAS No. 122894-40-0

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride

Cat. No.: B051703
CAS No.: 122894-40-0
M. Wt: 217.13 g/mol
InChI Key: FJXLKNKRYBJJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is a chemically modified synthetic intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a unique hybrid structure, incorporating both a tertiary amine (N,N-dimethyl) and a morpholine ring, which is further functionalized to provide a secondary amine. This molecular architecture is designed to influence physicochemical properties such as solubility and lipophilicity, while the dihydrochloride salt ensures enhanced stability and handling for experimental use. The primary research application of this compound lies in its potential as a precursor or building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) receptors. Its structural motifs are commonly found in ligands for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Researchers utilize this compound to investigate structure-activity relationships (SAR), to develop novel pharmacophores, and to probe biochemical pathways involved in neurological signaling. The presence of multiple nitrogen atoms suggests a capacity for hydrogen bonding and ionic interactions, making it a valuable scaffold for designing compounds with specific binding affinities. This product is intended for use in controlled laboratory settings to advance the development of new chemical entities and therapeutic candidates.

Properties

IUPAC Name

N,N-dimethyl-1-morpholin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXLKNKRYBJJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCO1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562629
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-40-0
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of β-Amino Alcohols

A common approach involves the intramolecular cyclization of β-amino alcohols under acidic or basic conditions. For instance, 2-(aminomethyl)ethanol derivatives can undergo dehydration-cyclization in the presence of catalytic sulfuric acid or p-toluenesulfonic acid (p-TsOH) to yield morpholine intermediates. Reaction temperatures between 80–120°C and solvent systems like toluene or dichloroethane are critical for minimizing side reactions such as polymerization.

Key parameters for β-amino alcohol cyclization:

ParameterOptimal RangeImpact on Yield
Temperature80–120°C↑ Yield above 90°C
Acid Catalyst0.5–1.0 eq p-TsOHExcess causes decomposition
SolventToluene/EtOAc (3:1)Azeotropic water removal

Nucleophilic Ring-Opening of Epoxides

Epoxide intermediates derived from glycidyl ethers react with primary amines to form morpholine rings. For example, treating 2,3-epoxypropyl methyl ether with ammonia in ethanol at 60°C produces 2-(hydroxymethyl)morpholine. This method benefits from high atom economy but requires precise stoichiometric control to avoid oligomerization.

Functionalization of the Morpholine Core

After establishing the morpholine scaffold, introducing the dimethylaminomethyl group at the 2-position involves selective alkylation or reductive amination.

Alkylation with Dimethylamine

Direct alkylation employs 2-(chloromethyl)morpholine and dimethylamine in polar aprotic solvents. A representative protocol uses:

  • Substrate : 2-(chloromethyl)morpholine (1.0 eq)

  • Nucleophile : Dimethylamine (2.5 eq, 40% aqueous solution)

  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature

  • Base : Potassium carbonate (2.0 eq)
    Reaction monitoring via TLC (eluent: CH₂Cl₂/MeOH 9:1) confirms complete consumption of the chloride intermediate within 6–8 hours.

Yield optimization challenges:

  • Competing elimination reactions form allylic amines at temperatures >30°C.

  • Steric hindrance at the 2-position necessitates excess dimethylamine (≥2.5 eq).

Reductive Amination of Morpholine-2-carbaldehyde

Alternative routes employ morpholine-2-carbaldehyde, which undergoes reductive amination with dimethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves enantiomeric excesses >98% when chiral aldehydes are used, though scalability is limited by the cost of borohydride reagents.

Dihydrochloride Salt Formation

Converting the free base to its dihydrochloride salt enhances stability and aqueous solubility. The process involves:

  • Dissolving N,N-dimethyl-1-(morpholin-2-yl)methanamine in anhydrous diethyl ether.

  • Gradual addition of hydrogen chloride gas (2.2 eq) at 0°C.

  • Filtration and recrystallization from ethanol/ether (1:4 v/v).

Critical considerations:

  • Stoichiometry : Excess HCl leads to hygroscopic salts; 2.0–2.2 eq ensures complete protonation.

  • Crystallization solvents : Ethanol/ether mixtures yield crystalline solids with minimal solvent retention.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow systems and catalytic methods to improve efficiency.

Continuous Flow Cyclization

Tubular reactors enable rapid β-amino alcohol cyclization with residence times <10 minutes. A patented configuration (US20230183217A1) achieves 92% yield at 130°C using scCO₂ (supercritical carbon dioxide) as both solvent and acid catalyst.

Heterogeneous Catalysis for Alkylation

Zeolite-supported palladium catalysts (Pd@Zeolite-Y) facilitate dimethylamine alkylation at 50°C with turnover numbers (TON) exceeding 500. This method reduces waste compared to traditional homogeneous catalysis.

Analytical and Purification Protocols

Ensuring product purity requires orthogonal analytical methods:

HPLC Conditions for Purity Assessment:

ColumnMobile PhaseFlow RateDetection
C18 (250 mm)0.1% TFA in H₂O/MeCN1.0 mL/minUV 254 nm

Critical impurities :

  • N-Monomethyl analogues (retention time 8.2 min vs. 10.5 min for target).

  • Ring-opened byproducts (detectable via LC-MS at m/z 129.1).

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in forming amines and other nitrogen-containing compounds. This capability makes it useful for synthesizing more complex molecules and derivatives.

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme activities and interactions. Its role as a precursor for synthesizing biologically active molecules highlights its significance in drug discovery and development. Interaction studies suggest that it may influence neurotransmitter systems, potentially affecting serotonin and dopamine pathways, which are critical in pharmacological research.

Medicinal Chemistry

The compound is explored for potential therapeutic applications. It serves as a building block for developing new drugs, particularly those targeting potassium channels involved in cardiac arrhythmias. Research indicates that similar compounds can modulate ion channels, making this compound a candidate for further investigation in treating conditions like atrial fibrillation .

Industrial Applications

This compound is also utilized in various industrial applications:

  • Catalysis : The presence of amine and morpholine groups suggests potential uses in catalysis, particularly in reactions requiring nucleophiles or basic conditions.
  • Material Science : Its properties may lend themselves to applications in producing polymers or other materials that require specific chemical functionalities.

Case Study 1: Pharmacological Interactions

A study investigated the binding affinities of this compound with various biological targets. The findings indicated that the compound could interact with neurotransmitter receptors, influencing their activity, which has implications for drug design targeting central nervous system disorders.

Case Study 2: Synthesis of Complex Molecules

Another research effort focused on utilizing this compound as a reagent to synthesize complex nitrogen-containing heterocycles. The study demonstrated successful reactions leading to novel compounds with potential biological activities, showcasing the utility of this compound in expanding the chemical library for drug discovery .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Biological Activity (if known)
This compound 214273-18-4 (S-isomer) C₈H₁₈Cl₂N₂O 223.15 Morpholine ring, dimethylamine Not explicitly reported
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride 1443980-26-4 C₇H₁₇ClN₂ 164.68 Pyrrolidine ring (no oxygen) Not specified
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride 7771-09-7 C₅H₁₀Cl₂N₂S 209.12 Thiazole ring (sulfur heteroatom) Not specified
6a (imidazothiazole derivative) - C₁₉H₂₂N₃O₂S 356.47 Imidazothiazole core, methylsulfonylphenyl COX-2 IC₅₀ = 0.08 µM, Selectivity Index = 313.7

Key Findings from Comparative Analysis

Morpholine vs. Pyrrolidine Derivatives
  • This feature is absent in pyrrolidine analogs (e.g., CAS 1443980-26-4), which may reduce aqueous solubility but increase lipophilicity .
  • Pyrrolidine Derivatives : Substitution with a pyrrolidine ring (e.g., N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride) introduces conformational rigidity but lacks the oxygen-mediated electronic effects of morpholine. This could alter binding affinity in biological targets .
Thiazole-Containing Analogues
  • The thiazole ring in N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride introduces sulfur, which increases electron-withdrawing effects and may enhance metabolic stability compared to morpholine derivatives. However, thiazole’s aromaticity could reduce flexibility in receptor binding .
Imidazothiazole-Based Compounds
  • Compound 6a (C₁₉H₂₂N₃O₂S) demonstrates the importance of bulky substituents (e.g., methylsulfonylphenyl) for selective COX-2 inhibition (IC₅₀ = 0.08 µM). The dimethylamine group at C-5 of the imidazothiazole ring optimizes both potency and selectivity, suggesting that similar substituents in morpholine derivatives could enhance target engagement .

Physicochemical and Pharmacological Implications

  • Solubility and Stability : Dihydrochloride salts (common across all compared compounds) improve aqueous solubility, critical for drug formulation. The morpholine derivative’s oxygen may further enhance solubility compared to pyrrolidine or thiazole analogs .
  • This feature is shared with compound 6a, where it contributes to COX-2 selectivity .
  • Morpholine’s oxygen could similarly fine-tune selectivity in kinase or protease inhibitors .

Biological Activity

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride (DMAEM·2HCl) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

DMAEM·2HCl has the molecular formula C7H16N2O2HClC_7H_{16}N_2O\cdot 2HCl and a molecular weight of approximately 144.21 g/mol. The compound features a morpholine ring, which contributes to its unique reactivity and solubility characteristics. The presence of the dimethylamino group enhances its potential interactions with biological targets, making it a candidate for drug development and other applications.

The biological activity of DMAEM·2HCl is largely attributed to its ability to interact with specific molecular targets within biological systems. As a ligand, it can bind to various receptors and enzymes, modulating their activity. This interaction can lead to significant biochemical and physiological effects, depending on the context in which it is used .

Pharmacological Potential

Research indicates that DMAEM·2HCl may exhibit various pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that compounds similar to DMAEM have shown antibacterial properties, potentially making them useful in treating infections .
  • Cytotoxicity : Preliminary studies have indicated that DMAEM may influence cell proliferation and induce apoptosis in cancer cell lines, although specific data on DMAEM·2HCl is limited .
  • Neuropharmacological Effects : Given its structure, there is potential for DMAEM to interact with neurotransmitter systems, although detailed studies are still required to elucidate these effects.

Synthesis Methods

DMAEM·2HCl can be synthesized through various methods, including:

  • Alkylation Reactions : Using morpholine derivatives as starting materials.
  • Reduction Reactions : Converting suitable precursors into DMAEM through reduction processes.
  • Substitution Reactions : Employing nucleophilic substitution techniques to introduce the dimethylamino group into the morpholine structure.

Case Studies and Research Findings

While specific case studies involving DMAEM·2HCl are scarce, related compounds have been investigated extensively. For instance:

  • A study on similar morpholine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can lead to enhanced biological activity .
  • Research has shown that morpholine-containing compounds can serve as effective intermediates in drug synthesis, highlighting their importance in pharmaceutical applications .

Comparative Analysis

To better understand the potential of DMAEM·2HCl, a comparative analysis with similar compounds is useful:

Compound NameBiological Activity PotentialStructural Features
N,N-Dimethyl-1-(morpholin-3-yl)methanamineModerateMorpholine ring with dimethylamino group
N-Ethyl-2-morpholinoethanamineLowEthyl group instead of methyl
(4-Methylmorpholin-2-yl)methanamineHighMethyl substitution may enhance activity

This table illustrates how structural variations can influence biological activity and pharmacological potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride?

  • Methodology : A reductive amination approach is commonly employed for tertiary amines. For morpholine-containing analogs, coupling morpholine derivatives (e.g., morpholin-2-ylmethanol) with dimethylamine precursors under acidic conditions, followed by dihydrochloride salt formation via HCl gas or aqueous HCl treatment, is typical. Structural confirmation requires NMR (e.g., 1^1H/13^{13}C NMR for methyl and morpholine protons) and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the morpholine ring. Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?

  • Methodology :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against known standards. For impurity profiling, employ charged aerosol detection (CAD) to detect non-UV-active degradants .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store lyophilized samples at +5°C in amber vials to prevent photodegradation and hygroscopic absorption .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?

  • Methodology :

  • LC-HRMS : Differentiate isomers using exact mass (<1 ppm error) and fragmentation patterns (e.g., morpholine ring-specific ions at m/z 87/100).
  • Ion Chromatography : Quantify chloride counterions to confirm dihydrochloride stoichiometry .
  • 1^1H NMR : Focus on morpholine ring protons (δ 3.5–4.0 ppm) and dimethylamine singlet (δ 2.2–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s salt forms?

  • Methodology :

  • Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For twinned crystals, apply the HKLF5 format to handle overlapping reflections .
  • Validate hydrogen bonding networks (N–H···Cl interactions) using Olex2 or Mercury. Compare with DFT-optimized geometries (B3LYP/6-31G*) to resolve discrepancies in bond lengths .

Q. What strategies are recommended for studying the compound’s reactivity in aqueous solutions?

  • Methodology :

  • pH-Dependent Stability : Perform kinetic studies in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS. Identify hydrolysis products (e.g., morpholine ring opening) using 19^{19}F NMR (if fluorinated analogs are used) .
  • Mechanistic Probes : Use isotopic labeling (15^{15}N-dimethylamine) to trace reaction pathways.

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on CM5 chips and measure binding kinetics (ka/kd) in PBS-Tween buffer.
  • Fluorescence Polarization : Compete with fluorescent probes (e.g., BODIPY-labeled ligands) to determine IC50_{50} values .

Q. What computational approaches are suitable for modeling the compound’s conformational dynamics?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate in explicit solvent (TIP3P water) using AMBER or GROMACS. Analyze free-energy landscapes (FELs) for morpholine ring puckering and amine protonation states .
  • Docking Studies : Use AutoDock Vina to predict binding poses in homology-modeled receptors, prioritizing poses with salt bridges to conserved aspartate residues .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar aprotic solvents be addressed?

  • Resolution :

  • Replicate experiments using standardized solvent batches (e.g., DMSO-d6 with <50 ppm water).
  • Compare with predictive models (e.g., Abraham solvation parameters) to identify outliers caused by residual moisture or ionic impurities .

Q. What factors contribute to variability in reported melting points?

  • Analysis :

  • Polymorphism: Screen for crystal forms via slurry experiments in ethanol/water mixtures.
  • Decomposition: Use differential scanning calorimetry (DSC) to distinguish true melting from thermal degradation events .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.